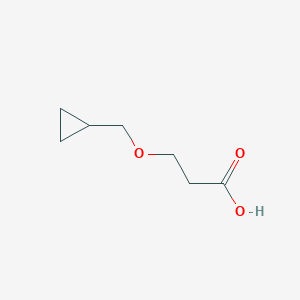
3-(Cyclopropylmethoxy)propanoic acid
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)propanoic acid, also known as cyclopropylmethoxyacetic acid (CMAA), is a cyclic organic compound with a carboxylic acid functional group. It is a colorless, odorless, and tasteless compound that is soluble in water, alcohols, and ethers. CMAA is an important intermediate in the synthesis of several compounds, including pharmaceuticals, pesticides, and herbicides. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Inhibitory Effects on Pulmonary Fibrosis
3-(Cyclopropylmethoxy)propanoic acid has been found to have inhibitory effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation (EMT) of in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo . The compound was used to evaluate the effects on pulmonary fibrosis and it was found that EMT plays a key role in the pathogenesis of pulmonary fibrosis . The compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
Biosynthesis Pathways
3-(Cyclopropylmethoxy)propanoic acid is involved in the biosynthesis pathways of bacteria . The compound is part of the 3-Hydroxypropionic acid (3-HP) production in bacteria, which is an economically important platform compound from which a panel of bulk chemicals can be derived . The compound is used in the construction of gene circuits to alleviate feedback inhibition .
Chemical Synthesis
3-(Cyclopropylmethoxy)propanoic acid is used in chemical synthesis . The compound is used in the production of other chemicals and is an important part of the chemical industry .
Bioproduction
3-(Cyclopropylmethoxy)propanoic acid is used in bioproduction . The compound is used in the production of 3-HP, which is valuable for both basic research and practical application . The compound is used in the recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .
Therapeutic Target for IPF
3-(Cyclopropylmethoxy)propanoic acid is used as a therapeutic target for Idiopathic Pulmonary Fibrosis (IPF) . The compound is used in the treatment of IPF, a chronic and progressive interstitial lung disease .
Metabolic Engineering
3-(Cyclopropylmethoxy)propanoic acid is used in metabolic engineering . The compound is used in the construction of gene circuits to alleviate feedback inhibition and in the recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .
Mécanisme D'action
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJVWKLRYOYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



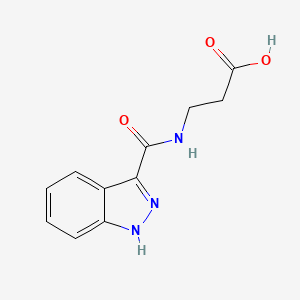

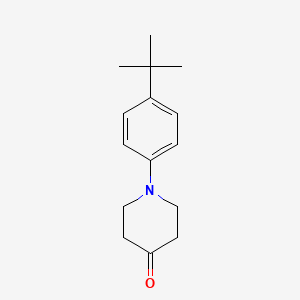
![2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374447.png)
![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)
![1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3374456.png)
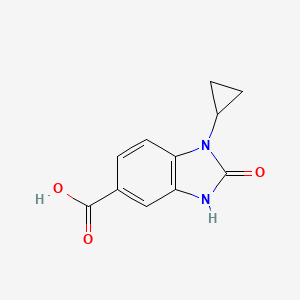

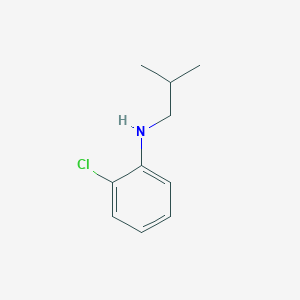
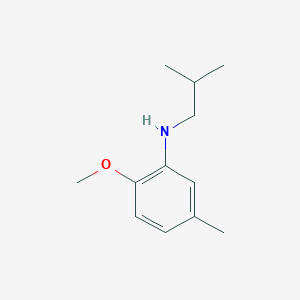
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)


![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)